
Picosulfate-d13 Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picosulfate-d13 Sodium is a labeled analogue of Sodium picosulfate, a contact stimulant laxative used primarily for the treatment of constipation and for bowel preparation before colonoscopy or surgery. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Picosulfate-d13 Sodium typically involves the use of bisacodyl as the starting material. The process includes hydrolysis and sulfation reactions to produce the final compound . The reaction conditions are carefully controlled to ensure high purity and yield. For instance, the hydrolysis reaction is carried out under acidic conditions, followed by a sulfation reaction using sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet the standards required by pharmacopeias in Europe and the United States .
化学反応の分析
Types of Reactions
Picosulfate-d13 Sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The compound is hydrolyzed by colonic bacterial enzymes to form its active metabolite .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic conditions and the presence of water.
Oxidation: Can be carried out using oxidizing agents like potassium dichromate.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products
The primary product formed from the hydrolysis of this compound is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is the active metabolite responsible for its laxative effects .
科学的研究の応用
Picosulfate-d13 Sodium Applications in Scientific Research
Sodium Picosulfate, including its labeled form this compound, is primarily used as a stimulant laxative . The compound is utilized in colonoscopy preparations due to its efficacy in bowel cleansing . After oral administration, sodium picosulfate is converted by colonic bacteria into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which stimulates colonic peristalsis .
Efficacy and Safety
Sodium picosulfate/magnesium citrate is effective for bowel preparation before colonoscopies . Studies have demonstrated its non-inferiority compared to other bowel-cleansing agents like polyethylene glycol solutions .
One study compared sodium picosulfate/magnesium citrate with an ascorbic acid-enriched polyethylene glycol solution plus bisacodyl :
- Design : A noninferiority design was used, assuming that ascorbic acid-enriched polyethylene glycol solution plus bisacodyl is 70% efficacious in achieving an Ottawa score ≤7, accepting a difference in success rate of <15% .
- Setting : The study was conducted in an outpatient department .
- Patients : Patients referred for diagnostic colonoscopy were randomly assigned, excluding those with severe kidney disease or ASA class ≥III .
- Intervention : Patients received either sodium picosulfate/magnesium citrate or ascorbic acid-enriched polyethylene glycol solution plus bisacodyl according to a split-dose regimen .
- Results : An adequate Ottawa score was obtained in 81.4% of patients receiving ascorbic acid-enriched polyethylene glycol solution plus bisacodyl and 75.8% receiving sodium picosulfate/magnesium citrate, showing noninferiority of the sodium picosulfate/magnesium citrate therapy .
Risk Factors
Five risk factors were identified for inadequate bowel preparation when using sodium picosulfate plus magnesium citrate .
Adverse Effects
In rare cases, undissolved sodium picosulfate/magnesium citrate (SPMC) powder can cause acute gastric injury . One reported case involved a 69-year-old man who experienced epigastric pain after ingesting undissolved SPMC powder, resulting in gastric erosions and longitudinal ulcers .
Pharmacokinetics
Following oral administration of PICOPREP (sodium picosulfate, magnesium oxide, and citric acid), both picosulfate and its active metabolite BHPM have very low systemic exposure .
Key Parameters
- The mean peak plasma concentration (Cmax) of picosulfate was 2.3 ± 1.4 ng/mL and 3.2 ± 2.6 ng/mL following the first and second pouches (separated by 6 hours), respectively.
- Tmax was 1.9 ± 1.0 hours and 7.1 ± 2.1 hours (1.1 hours after the administration of the 2nd dose).
Stability Studies
- Picosulfate and BHPM were stable in human plasma at -70 °C for at least 125 days.
- Picosulfate and BHPM were stable in human urine at -70 °C for at least 133 days.
Analytical Precision and Accuracy
Nominal QC Conc (ng/mL) | 0.30 | 3.00 | 18.0 |
---|---|---|---|
Picosulfate | |||
Precision (%) | 9.2 | 9.0 | 4.6 |
Accuracy (%) | 5.7 | 1.0 | -1.7 |
BHPM | |||
Precision (%) | 7.1 | 5.8 | 4.5 |
Accuracy (%) | -5.9 | -2.8 | -7.5 |
Analytical Precision and Accuracy in Urine
Nominal QC Conc (ng/mL) | 4.5 | 30.0 | 240 |
---|---|---|---|
Picosulfate | |||
Precision (%) | 10.8 | 6.6 | 14.1 |
Accuracy (%) | 6.1 | -6.3 | 0.8 |
BHPM (free) | |||
Precision (%) | 4.5 | 13.7 | 9.0 |
Accuracy (%) | 2.8 | 4.5 | -1.5 |
BHPM (total) | |||
Precision (%) | 4.2 | 4.5 | 5.1 |
Accuracy (%) | 9.2 | 5.5 | 1.7 |
作用機序
Picosulfate-d13 Sodium is a prodrug that is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This active compound stimulates the colonic mucosa, increasing peristalsis and promoting bowel movements . The compound inhibits the absorption of water and electrolytes, increasing their secretion into the intestinal lumen .
類似化合物との比較
Similar Compounds
Sodium Picosulfate: The non-labeled version used for similar medical applications.
Bisacodyl: Another stimulant laxative with a similar mechanism of action.
Uniqueness
Picosulfate-d13 Sodium is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and studying metabolic pathways. This labeling provides a distinct advantage over non-labeled compounds in various scientific studies.
特性
分子式 |
C18H13NNa2O8S2 |
---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
disodium;[2,3,5,6-tetradeuterio-4-[deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)-(2,3,5,6-tetradeuterio-4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,18D;; |
InChIキー |
GOZDTZWAMGHLDY-BRPSIPCNSA-L |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |
正規SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。